Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Description
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H19NO5S2 and its molecular weight is 417.49. The purity is usually 95%.
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Biological Activity
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a novel compound belonging to the thiophene derivative family. Its unique structure, characterized by the presence of a sulfamoyl group and ethoxyphenyl substituents, suggests significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O5S2. The compound features:
- Thiophene Ring : Known for its electronic properties, contributing to biological activity.
- Sulfamoyl Group : Often associated with antibacterial properties.
- Ethoxyphenyl Substituent : Enhances hydrophobic interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfamoyl group can inhibit enzymes crucial for bacterial folic acid synthesis, similar to traditional sulfonamide antibiotics.
- Receptor Interaction : The thiophene ring and phenyl groups enhance binding affinity to hydrophobic pockets in proteins, influencing their function.
Antimicrobial Activity
Compounds with similar structures have demonstrated notable antimicrobial properties. Preliminary studies suggest that this compound may exhibit:
- Inhibition of Bacterial Growth : Similar to other sulfonamide derivatives, it may inhibit the growth of various bacterial strains by targeting folic acid synthesis pathways.
Compound | Activity | Reference |
---|---|---|
Sulfamethoxazole | Antibacterial | |
Thiacetazone | Antimicrobial | |
This compound | Potential antimicrobial |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Thiophene derivatives have been studied for their ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Anticancer Potential : Research on thiophene derivatives indicates that they can induce apoptosis in cancer cells. This compound could similarly affect cell viability in various cancer models.
- In vitro studies have shown that compounds with similar structures can reduce cell proliferation in breast and lung cancer cell lines.
- Diabetes Management : Some studies suggest that related compounds improve insulin sensitivity and glucose tolerance in diabetic models, indicating a potential role in metabolic disorders.
Properties
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-3-26-16-11-9-15(10-12-16)21-28(23,24)19-17(14-7-5-4-6-8-14)13-27-18(19)20(22)25-2/h4-13,21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYBSCYKDMIKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.